molecular formula C18H13BrClN3O3 B11517791 N'-[(3-bromophenyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

N'-[(3-bromophenyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11517791
M. Wt: 434.7 g/mol
InChI Key: YWZAZJAIRCVHDS-UHFFFAOYSA-N
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Description

3-BROMO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3-bromo-2-chlorobenzoyl chloride with 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, like dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-BROMO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-N-(2-CHLOROPHENYL)-2-THIOPHENECARBOXAMIDE: Similar structure but with a thiophene ring instead of an oxazole ring.

    2-BROMO-N’-[(3-CHLOROPHENYL)-OXOMETHYL]BENZOHYDRAZIDE: Similar structure but with different substituents on the benzohydrazide moiety.

Uniqueness

3-BROMO-N’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13BrClN3O3

Molecular Weight

434.7 g/mol

IUPAC Name

N'-(3-bromobenzoyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C18H13BrClN3O3/c1-10-15(16(23-26-10)13-7-2-3-8-14(13)20)18(25)22-21-17(24)11-5-4-6-12(19)9-11/h2-9H,1H3,(H,21,24)(H,22,25)

InChI Key

YWZAZJAIRCVHDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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